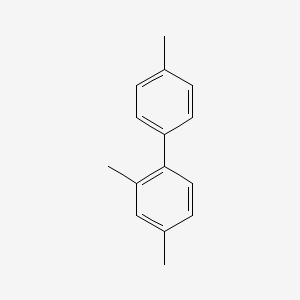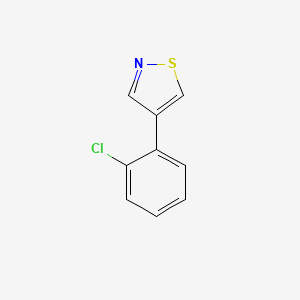
4-(2-Chlorophenyl)-1,2-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)isothiazole is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry and organic synthesis. The presence of a chlorophenyl group attached to the isothiazole ring enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-chlorophenyl)isothiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with thioamide under acidic conditions, leading to the formation of the isothiazole ring. Another approach involves the use of 2-chlorobenzoyl chloride and thiosemicarbazide, followed by cyclization under basic conditions.
Industrial Production Methods: Industrial production of 4-(2-chlorophenyl)isothiazole often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 4-(2-Chlorophenyl)isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom or the isothiazole ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions often conducted under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted isothiazoles depending on the reagents used
科学的研究の応用
4-(2-Chlorophenyl)isothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its unique chemical properties.
作用機序
The mechanism of action of 4-(2-chlorophenyl)isothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, leading to the modulation of signal transduction pathways. The presence of the chlorophenyl group enhances its ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
4-(2-Chlorophenyl)isothiazole can be compared with other similar compounds, such as:
4-Phenylisothiazole: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-(2-Bromophenyl)isothiazole:
4-(2-Methylphenyl)isothiazole: The methyl group affects the compound’s steric and electronic properties, influencing its reactivity and biological activity.
Uniqueness: The presence of the 2-chlorophenyl group in 4-(2-chlorophenyl)isothiazole imparts unique chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets highlights its versatility and potential for further research and development.
特性
分子式 |
C9H6ClNS |
|---|---|
分子量 |
195.67 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-1,2-thiazole |
InChI |
InChI=1S/C9H6ClNS/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H |
InChIキー |
GVKUPNHMNWNSSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CSN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



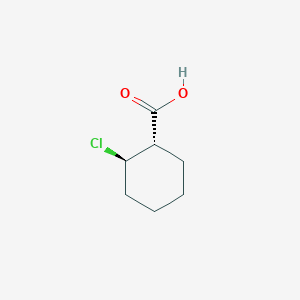
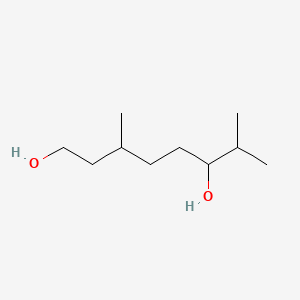
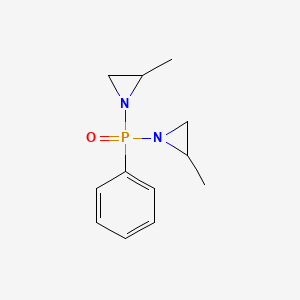

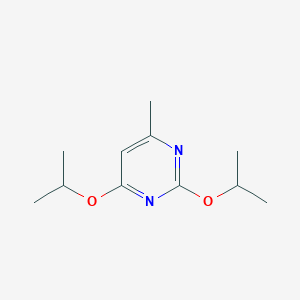
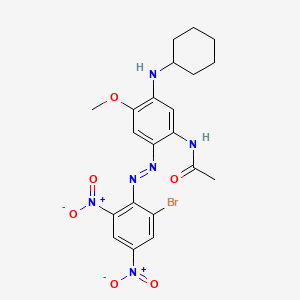
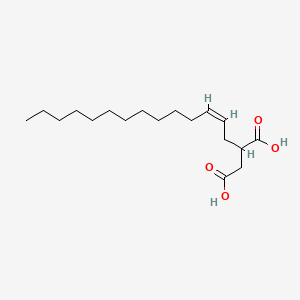
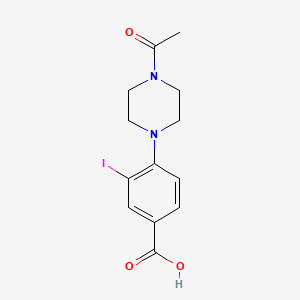
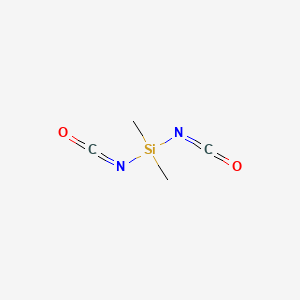
![1-Butylspiro[2.2]pentane](/img/structure/B13755953.png)

![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)
